molecular formula C9H12BrNO2 B592244 tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate CAS No. 475561-75-2

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Cat. No. B592244
M. Wt: 246.104
InChI Key: CUBWQHBOCOJUCM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H12BrNO2 . It is also known as “N-Boc-2,5-dihydro-1H-pyrrole” or "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .


Synthesis Analysis

The synthesis of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” can be achieved from “Di-tert-butyl dicarbonate” and "3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE" . Another related compound, “N-Boc-2,5-dihydro-1H-pyrrole”, can be synthesized from "N-boc-diallylamine" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is represented by the InChI code: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is 279.3±32.0 °C, and its predicted density is 1.37±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Pyrrole-3-Carboxylic Acid Derivatives : Herath and Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilized HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This protocol was applied in the multistep synthesis of pyrrole-3-carboxamides, including two CB1 inverse agonists (Herath & Cosford, 2010).

  • Regio-Selective Synthesis of Pyrrole Derivatives : Nguyen, Schiksnis, and Michelotti (2009) developed a convenient, regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. This process utilized the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, un-symmetrical substitutions to specific positions (Nguyen, Schiksnis, & Michelotti, 2009).

  • Mukaiyama Crossed-Aldol-Type Reaction : Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) studied 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. They observed diastereoselectivity in the Mukaiyama crossed-aldol-type reaction, leading to a syn configuration of newly created chiral centers (Vallat et al., 2009).

  • Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : Porta, Capuzzi, and Bettarini (1994) achieved the synthesis of methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes (Porta, Capuzzi, & Bettarini, 1994).

  • Singlet Oxygen Reactions : Wasserman et al. (2004) researched the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles, including precursors of prodigiosin (Wasserman et al., 2004).

  • Synthesis of Chiral Bipyrroles : Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This compound showed axial chirality and restricted rotation about the bipyrrole bond due to the tert-butyl groups (Skowronek & Lightner, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

tert-butyl 3-bromopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBWQHBOCOJUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of TBAF (1.0 M in THF, 3.6 mL) was added to a solution of 3-bromo-1-triisopropylsilanyl-1H-pyrrole (1.0 g, 3.308 mmol) in THF (10 mL) and the mixture was stirred at room temperature for 30 minutes. (BOC)2O (0.866 g, 3.965 mmol) and DMAP (40 mg, 0.3308 mmol) were added to the reaction and the resulting mixture was stirred for 2 additional hours. Water was added, and the mixture was extracted with EtOAc. The combined organic extracts were washed with water and with brine; dried over Na2SO4, filtered, and evaporated under reduced pressure. The residue was purified via flash chromatography (hexane/EtOAc) to give 0.197 g (24% yield) of 3-bromo-pyrrole-1-carboxylic acid tert-butyl ester as a clear oil.
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.866 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
AD Findlay, JS Foot, A Buson, M Deodhar… - Journal of Medicinal …, 2019 - ACS Publications
… Compounds 11a and 11b were synthesized starting from the commercially available tert-butyl 3-bromo-1H-pyrrole-1-carboxylate according to general methods B and E. …
Number of citations: 36 pubs.acs.org

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